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molecular formula C14H10O B1665570 Anthrone CAS No. 90-44-8

Anthrone

Cat. No. B1665570
M. Wt: 194.23 g/mol
InChI Key: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468386

Procedure details

The sulfates of Bu-2659 components are freely soluble in water, slightly soluble in methanol and ethanol but practically insoluble in n-butanol, acetone and other organic solvents. They give positive reactions with ninhydrin and anthrone reagents, but are negative in the Tollens, Fehling and Sakaguchi reactions. The thin layer chromatograms (TLC) of the Bu-2659 components are shown in Table 4 compared with those of neomycin, paromomycin and ribostamycin.
[Compound]
Name
sulfates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Bu-2659
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:6](O)[C@H:5](O)[C@@H:4]([O:9][C@@H:10]2[O:14][C@H](CO)[C@@H](O[C@H]3O[C@@H](CN)[C@@H](O)[C@H](O)[C@H]3N)[C@H:11]2[OH:29])[C@H:3]([O:30][C@H]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2N)[C@H:2]1N.[CH2:43](O)[CH3:44].[CH3:46][C:47]([CH3:49])=O.[CH2:50]([OH:54])[CH2:51][CH2:52][CH3:53]>O.CO>[CH:47]1[CH:49]=[C:51]2[C:50]([C:10]([OH:14])([OH:9])[C:11](=[O:29])[C:52]2=[CH:53][CH:46]=1)=[O:54].[CH:50]1[C:4]2[C:3](=[O:30])[C:2]3[C:1](=[CH:46][CH:47]=[CH:43][CH:44]=3)[CH2:6][C:5]=2[CH:53]=[CH:52][CH:51]=1

Inputs

Step One
Name
sulfates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Bu-2659
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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